![molecular formula C25H19Cl2N5O5 B449813 N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)
N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide is a complex organic compound that features a combination of dichlorophenoxy, nitropyrazole, and benzohydrazide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy moiety.
Synthesis of the nitropyrazole intermediate: This involves the nitration of a pyrazole derivative to introduce the nitro group.
Coupling of intermediates: The dichlorophenoxy and nitropyrazole intermediates are then coupled under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the dichlorophenoxy moiety.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Agrochemicals: The compound may have applications as a pesticide or herbicide.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,5-dichlorophenoxy)methyl-N’-benzohydrazide
- 3-(4-nitro-1H-pyrazol-1-yl)methyl-N’-benzohydrazide
Uniqueness
The uniqueness of 3-[(2,5-dichlorophenoxy)methyl]-N’-({3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C25H19Cl2N5O5 |
|---|---|
Poids moléculaire |
540.4g/mol |
Nom IUPAC |
N'-[3-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide |
InChI |
InChI=1S/C25H19Cl2N5O5/c26-20-7-8-22(27)23(11-20)37-15-17-4-2-6-19(10-17)25(34)30-29-24(33)18-5-1-3-16(9-18)13-31-14-21(12-28-31)32(35)36/h1-12,14H,13,15H2,(H,29,33)(H,30,34) |
Clé InChI |
ZBGIAJJJQZRISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[2-methyl-1-(2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B449731.png)
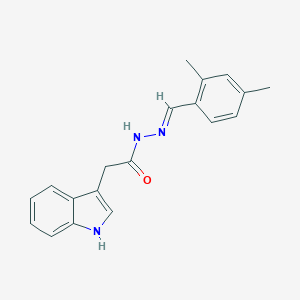
![N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)
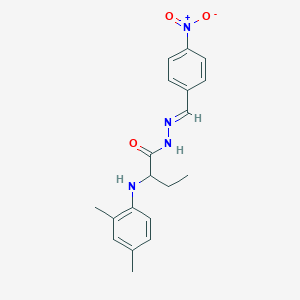
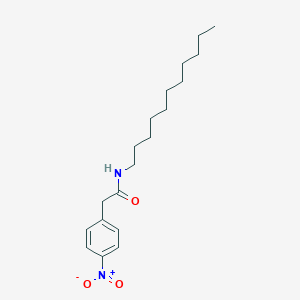
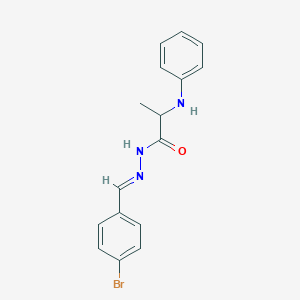
![Ethyl 2-({4-[2-(ethoxycarbonyl)anilino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}amino)benzoate](/img/structure/B449740.png)
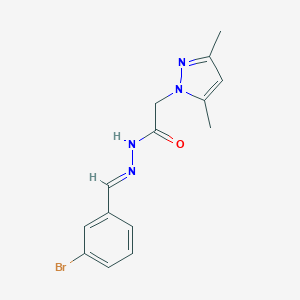
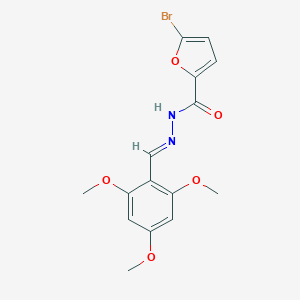
![N-[3-(pentanoylamino)-4-(phenyldiazenyl)phenyl]pentanamide](/img/structure/B449747.png)
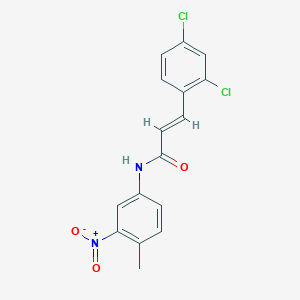
![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)
![N-[4-(2-phenyldiazenyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B449755.png)
